Neridronic acid

概要

説明

ネリドロン酸は、主に骨粗鬆症や骨のページェット病などの骨疾患の治療に使用されます . 近年では、複雑性局所疼痛症候群Ⅰ型の治療にも可能性を示しています .

2. 製法

合成経路と反応条件: ネリドロン酸は、6-アミノヘキサン酸と亜リン酸をアセトニトリル中で反応させることによって合成できます。反応混合物を55-65°Cに冷却し、水酸化ナトリウムを加えてpHを4.4-4.8に調整します。 その後、混合物を25-35°Cにさらに冷却して、ネリドロン酸のナトリウム塩を得ます .

工業的生産方法: ネリドロン酸ナトリウムの結晶性半水和物多形の調製のための新規プロセスは、固体ネリドロン酸ナトリウムを70-90°Cの水に溶解し、続いてエタノール、1-プロパノール、または2-プロパノールを加えることを含みます。 次に、懸濁液を60-95°Cで機械的に撹拌して、結晶性半水和物形態を回収します .

準備方法

Synthetic Routes and Reaction Conditions: Neridronic acid can be synthesized through a reaction involving 6-aminohexanoic acid and phosphorous acid in acetonitrile. The reaction mixture is cooled to 55-65°C, and sodium hydroxide is added to adjust the pH to 4.4-4.8. The mixture is then further cooled to 25-35°C to obtain the sodium salt of this compound .

Industrial Production Methods: A novel process for the preparation of the crystalline hemihydrate polymorph of sodium neridronate involves dissolving solid sodium neridronate in water at 70-90°C, followed by the addition of ethanol, 1-propanol, or 2-propanol. The suspension is then mechanically stirred at 60-95°C to recover the crystalline hemihydrate form .

化学反応の分析

反応の種類: ネリドロン酸は、主に金属イオンとの錯体形成や加水分解など、ビスホスホネートに特徴的な反応を起こします。

一般的な試薬と条件:

錯体形成: カルシウムやマグネシウムなどの金属イオンは、生理的条件下でネリドロン酸と錯体を形成することができます。

加水分解: 水溶液中では、特に酸性または塩基性条件下では、ネリドロン酸は加水分解を受ける可能性があります。

主要な生成物: これらの反応から生成される主要な生成物には、様々な金属-ネリドロン酸錯体と、ネリドロン酸の加水分解誘導体が含まれます .

4. 科学研究への応用

ネリドロン酸は、科学研究において幅広い用途を持っています。

科学的研究の応用

Neridronic acid has a wide range of applications in scientific research:

作用機序

ネリドロン酸は、破骨細胞による骨吸収を阻害することでその効果を発揮します。破骨細胞は骨組織を分解する細胞であり、ネリドロン酸はこのプロセスを阻害することにより、骨量の減少を抑制します。 この機序により、骨粗鬆症、骨のページェット病、反射性交感神経性ジストロフィーなどの疾患の治療に有効です .

類似化合物:

- アレンドロン酸

- イバンドロン酸

- リセドロン酸

- ゾレドロン酸

比較: ネリドロン酸は、他のビスホスホネートと同様に、破骨細胞による骨吸収を阻害します。 静脈内投与と筋肉内投与の両方が可能であり、治療選択肢の柔軟性を提供するという点でユニークです . さらに、複雑性局所疼痛症候群Ⅰ型の治療における有効性は、他のビスホスホネートとは異なります .

類似化合物との比較

- Alendronic acid

- Ibandronic acid

- Risedronic acid

- Zoledronic acid

Comparison: Neridronic acid, like other bisphosphonates, inhibits osteoclast-mediated bone resorption. it is unique in its ability to be administered both intravenously and intramuscularly, providing flexibility in treatment options . Additionally, its efficacy in treating complex regional pain syndrome type I sets it apart from other bisphosphonates .

生物活性

Neridronic acid, a nitrogen-containing bisphosphonate, is primarily recognized for its applications in treating various bone disorders, including osteogenesis imperfecta (OI) and Paget's disease of bone (PDB). The compound exhibits significant biological activity through its mechanism of action, which includes inhibiting bone resorption and modulating inflammatory responses. This article explores the biological activity of this compound, supported by clinical trials and research findings.

This compound functions by binding to hydroxyapatite in bone, leading to the inhibition of osteoclast-mediated bone resorption. Its structure features a P-C-P chain that enhances its affinity for calcium ions on bone surfaces. The nitrogen atom in the compound contributes to its potency compared to non-nitrogen bisphosphonates .

Key Mechanisms:

- Inhibition of Osteoclast Activity: this compound reduces osteoclast formation and activity, thereby decreasing bone turnover.

- Anti-inflammatory Effects: It modulates pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, which are involved in chronic inflammatory conditions .

Clinical Applications

This compound has been studied for its efficacy in various conditions beyond its initial indications. Its versatility is highlighted by several clinical trials.

1. Osteogenesis Imperfecta (OI)

A randomized controlled trial assessed the efficacy of neridronate combined with recombinant growth hormone (rGH) in children with OI. Results indicated significant improvements in bone mineral density (BMD) at the lumbar spine and wrist after 12 months of treatment. The combination therapy resulted in increased linear growth velocity compared to neridronate alone, emphasizing the potential for enhanced therapeutic outcomes .

2. Paget's Disease of Bone (PDB)

In a study comparing neridronate with zoledronic acid for treating PDB, both treatments demonstrated similar short-term efficacy. However, long-term follow-up showed that neridronate maintained therapeutic benefits over three years, with high rates of biochemical remission observed in patients treated with either intravenous or intramuscular administration .

3. Complex Regional Pain Syndrome Type 1 (CRPS-1)

This compound has shown promise in treating CRPS-1. A multicenter randomized trial revealed that patients receiving intramuscular neridronate experienced significant reductions in pain and improvements in clinical signs compared to placebo controls. Specifically, 65.9% of patients achieved a ≥50% reduction in pain scores after treatment .

Research Findings

The following table summarizes key findings from recent studies involving this compound:

特性

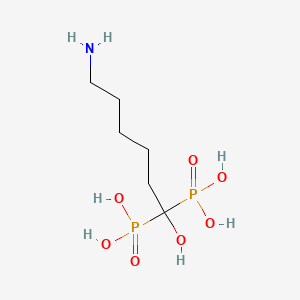

IUPAC Name |

(6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NO7P2/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUSSSIBPPTKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868545 | |

| Record name | (6-Amino-1-hydroxyhexane-1,1-diyl)bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79778-41-9 | |

| Record name | Neridronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79778-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neridronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079778419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neridronic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6-Amino-1-hydroxyhexane-1,1-diyl)bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERIDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U27U3RIN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。